benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate
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Overview
Description
Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, a methyloxirane ring, and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable epoxide precursor with benzyl isocyanate under controlled conditions to form the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Benzyl (1R,2S)-3-chloro-2-hydroxy-1-(phenylthiomethyl)propylcarbamate
- Benzyl (2R,3S)- (1-carbamoyl-2-hydroxypropyl)carbamate
- Benzyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate
Uniqueness
Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23)/t17-,18+,20-/m0/s1 |
InChI Key |
WGHFDNXGBBLQKA-NSHGMRRFSA-N |
Isomeric SMILES |
C[C@]1(CO1)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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